molecular formula C25H22N4O5 B7709982 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide

4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide

Cat. No. B7709982
M. Wt: 458.5 g/mol
InChI Key: BOZSGJBVSAAPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide, also known as EPOB or EPO906, is a chemical compound that has been studied for its potential use in cancer treatment. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival.

Mechanism of Action

4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor (TCF), which is necessary for the transcriptional activation of Wnt target genes. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide binds to the armadillo repeat domain of β-catenin, preventing its interaction with TCF and inhibiting the transcriptional activity of the pathway.
Biochemical and Physiological Effects:
4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. However, its potency and efficacy may vary depending on the cell type and experimental conditions used. In addition, its use in clinical settings may be limited by its pharmacokinetic properties and potential side effects.

Future Directions

There are several potential future directions for research on 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide in cancer treatment.

Synthesis Methods

The synthesis of 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, which is then converted to 2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetic acid. This intermediate is then coupled with 4-aminobenzamide to yield the final product, 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide.

Scientific Research Applications

4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been studied extensively for its potential use in cancer treatment. The Wnt/β-catenin signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 4-(2-(2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZSGJBVSAAPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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